2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S2/c15-12-3-1-2-4-13(12)22(18,19)16-11-14(20-8-7-17)5-9-21-10-6-14/h1-4,16-17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPTTLNAPJNIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can act as enzyme inhibitors and receptor modulators, influencing various cellular pathways associated with cancer progression.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (nM) | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | TBD | Enzyme inhibition | |
| Compound 4 (similar structure) | <40 | Microtubule depolymerization | |
| Paclitaxel | 15 | Microtubule stabilization |
The proposed mechanism involves binding to specific enzymes and receptors, leading to inhibition of critical pathways in cancer cells. The presence of the thiophene ring enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications in treating malignancies.
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. A study on novel tetrahydrothiopyran derivatives demonstrated potent activity against respiratory tract infection pathogens, indicating potential applications in treating bacterial infections .
In Vitro Studies
In vitro assays demonstrated that compounds with similar structures exhibited potent antiproliferative effects against various cancer cell lines, including MDA-MB-435 and HCT-116. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics like paclitaxel.
In Vivo Studies
Animal model studies indicated that structurally related compounds showed promising antitumor activity when administered at specific dosages, leading to significant tumor size reduction compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous brominated sulfonamides and heterocyclic derivatives, emphasizing structural distinctions and their implications:
Table 1: Structural and Functional Group Comparison
Key Observations :
Substituent Effects: The hydroxyethoxy group in the target compound and its chloro-fluoro analog () likely enhances hydrophilicity compared to methoxy or nitro-substituted derivatives (e.g., 4MNB in ). This could improve aqueous solubility, critical for drug delivery .
Heterocyclic Core :
- The thiopyran ring in the target compound contains sulfur, which could engage in hydrophobic interactions or hydrogen bonding via the hydroxyethoxy group. In contrast, pyrimidine-based analogs () offer nitrogen-rich cores for coordination or π-stacking .
Electronic Properties :
- Nitro groups (e.g., in ) are strong electron-withdrawing groups, which may reduce electron density on the aromatic ring compared to the target compound’s bromine substituent. This could influence reactivity in substitution reactions .
Research Findings and Methodological Insights
- Crystallography : Structural parameters for analogs (e.g., asymmetric units in ) were likely determined using SHELX programs () or ORTEP-3 (), standard tools for small-molecule refinement. The absence of direct data for the target compound suggests further crystallographic studies are needed.
- Synthetic Pathways : Brominated sulfonamides are often synthesized via nucleophilic substitution or coupling reactions. The hydroxyethoxy-thiopyran moiety in the target compound may require protective group strategies to prevent side reactions .
Q & A
Q. What synthetic methodologies are optimal for preparing 2-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions, including sulfonamide bond formation, bromination, and functionalization of the tetrahydro-2H-thiopyran ring. Key steps include:
- Nucleophilic substitution : Reaction of the thiopyran derivative with brominated benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) .
- Hydroxyethoxy group introduction : Ethylene oxide or 2-chloroethanol can be used to functionalize the thiopyran ring, requiring controlled temperature (0–5°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Q. Optimization Strategies :
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Provides definitive confirmation of molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
- NMR Spectroscopy :
- IR Spectroscopy : Confirms sulfonamide S=O stretching (1350–1150 cm⁻¹) and hydroxyethoxy O–H stretching (3400–3200 cm⁻¹) .
Advanced Research Questions
Q. How can reaction mechanisms involving the sulfonamide group be elucidated, particularly under varying pH conditions?
Answer:
- pH-Dependent Reactivity :
- In acidic conditions, the sulfonamide NH acts as a nucleophile, participating in alkylation or acylation .
- In basic conditions, deprotonation enhances electrophilic substitution at the benzene ring .
- Mechanistic Probes :
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
Answer:
- Validation Strategies :
- Database Cross-Referencing : Use the Cambridge Structural Database (CSD) to benchmark bond lengths (e.g., C–Br: 1.89–1.93 Å) .
Q. What experimental designs are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Biochemical Assays :
- Structural Biology : Co-crystallization with target proteins (e.g., sulfonamide-binding enzymes) to map binding pockets .
Q. How does the hydroxyethoxy group influence the compound’s stability and solubility in aqueous vs. organic solvents?
Answer:
- Solubility :
- Hydroxyethoxy enhances aqueous solubility via hydrogen bonding (logP reduction by ~0.5 units) .
- In DMSO or ethanol, solubility exceeds 50 mg/mL due to polar interactions .
- Stability Studies :
Q. What computational approaches are best suited for predicting the compound’s reactivity and pharmacological properties?
Answer:
- Quantum Mechanics (QM) :
- DFT (B3LYP/6-311+G**) calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict electrophilic sites .
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
